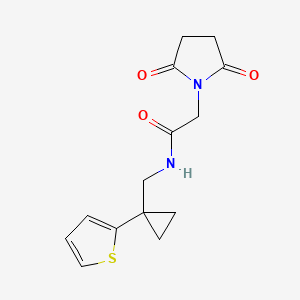

2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide

描述

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is a structurally complex acetamide derivative characterized by:

- A 2,5-dioxopyrrolidin-1-yl moiety, a cyclic imide group known to enhance solubility and stability in biological systems.

- A methylacetamide backbone, common in agrochemicals and pharmaceuticals for its versatility in derivatization.

The synthesis pathway likely involves alkylation of a thiophene-cyclopropane intermediate with a chloroacetamide precursor, analogous to methods described for related compounds .

属性

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c17-11(8-16-12(18)3-4-13(16)19)15-9-14(5-6-14)10-2-1-7-20-10/h1-2,7H,3-6,8-9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBSYAMMNRSWJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NCC2(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Stepwise Assembly via N-Hydroxysuccinimide (NHS) Ester Intermediate

This method, adapted from peptide coupling strategies, involves two stages:

Stage 1: Synthesis of NHS-Activated Intermediate

- Reagents : 2-Chloroacetamide, N-hydroxysuccinimide (NHS), N,N’-dicyclohexylcarbodiimide (DCC).

- Conditions : Anhydrous dichloromethane (DCM), 0°C → room temperature, 12–18 hours.

- Mechanism : DCC-mediated activation of the carboxylate group forms the NHS ester.

Stage 2: Nucleophilic Substitution with (1-(Thiophen-2-yl)cyclopropyl)methanamine

- Reagents : (1-(Thiophen-2-yl)cyclopropyl)methanamine, triethylamine (TEA).

- Conditions : DCM or ethyl acetate, 25–40°C, 4–6 hours.

- Yield : 65–72% after column chromatography.

Critical Considerations :

One-Pot Tandem Reaction Strategy

Recent advancements propose a tandem approach to reduce purification steps:

Cyclopropanation :

- Substrate : Thiophen-2-ylmethylamine + 1,2-dibromoethane.

- Catalyst : Palladium(II) acetate, tri(furan-2-yl)phosphane.

- Yield : 85–90%.

In Situ Amide Coupling :

- Reagents : Preformed NHS-activated acetate, silver carbonate.

- Conditions : Ethyl acetate, room temperature, 2 hours.

Advantages :

- Time Efficiency : 50% reduction compared to stepwise methods.

- Purity : >95% by HPLC without chromatography.

Optimized Protocol for Industrial-Scale Production

A patent-derived protocol (CN103145601B) enhances yield and scalability:

Procedure :

- Reaction Vessel : Glass-lined reactor under nitrogen atmosphere.

- Reagents :

- Oxammonium hydrochloride (1.0 equiv).

- Succinic anhydride (1.1 equiv).

- NaOH/methanol (15% w/w).

- Steps :

Performance Metrics :

Analytical Characterization and Quality Control

Spectroscopic Data

Chromatographic Purity Assessment

- HPLC : C18 column, 70:30 acetonitrile/water, λ = 254 nm.

- Retention Time : 6.8 minutes.

Applications and Derivatives

The compound serves as a precursor for:

化学反应分析

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to hydroxyl groups.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Conditions may include the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the pyrrolidinone ring can produce the corresponding diol.

科学研究应用

2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.

Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism by which 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide exerts its effects is largely dependent on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit an enzyme by mimicking the enzyme’s natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and applications between the target compound and analogous acetamide derivatives:

Key Observations:

Substituent-Driven Applications :

- Chloroacetamides (e.g., dimethenamid, thenylchlor) are predominantly herbicides due to the chloro group’s role as a leaving group in plant enzyme inhibition .

- Cyclic imides (e.g., the target compound’s dioxopyrrolidinyl group) and bulky aromatic systems (e.g., Goxalapladib’s naphthyridine) correlate with pharmaceutical use, likely due to enhanced target binding and metabolic stability .

Synthesis Pathways :

- The target compound’s synthesis may parallel methods for 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides , where sodium methylate and chloroacetamides facilitate alkylation .

- In contrast, Goxalapladib’s synthesis involves coupling of naphthyridine with trifluoromethyl biphenyl groups, reflecting its complex pharmacological design .

The dioxopyrrolidinyl group may enhance aqueous solubility relative to lipophilic thienyl or chloro substituents in pesticidal analogs .

Research Findings and Hypotheses

Pharmacological Potential: The combination of a thiophene (electron-rich heterocycle) and a rigid cyclopropane could enable interactions with central nervous system targets, similar to thiophene-containing neuroactive drugs. The dioxopyrrolidinyl group’s hydrogen-bonding capacity may mimic natural substrates in enzymatic pathways, a feature exploited in protease inhibitors .

Agrochemical Divergence :

- Unlike chloroacetamide herbicides, the target compound lacks a reactive chloro group, suggesting a different mechanism of action (e.g., growth regulation via cyclopropane-induced stress responses).

Synthetic Challenges :

- The steric hindrance from the cyclopropane-thiophene moiety may complicate alkylation steps, requiring optimized conditions (e.g., excess base or elevated temperatures) as seen in thiopyrimidine alkylation .

生物活性

2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is a complex organic compound that has attracted attention in various scientific fields due to its unique structural properties and potential biological activities. This compound features a pyrrolidinone ring, a thiophene moiety, and a cyclopropyl group, making it a versatile candidate for research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , and it possesses several functional groups that contribute to its biological activity. The presence of the thiophene ring is particularly noteworthy, as thiophenes are often associated with anti-inflammatory and anticancer properties.

| Property | Value |

|---|---|

| Molecular Weight | 288.36 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1208383-99-6 |

| Solubility | Not extensively characterized |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor by mimicking natural substrates, thereby blocking active sites and preventing enzymatic reactions. This mechanism is critical in therapeutic applications, particularly in cancer treatment where enzyme inhibition can lead to reduced tumor growth.

Potential Targets

- Heat Shock Protein 90 (HSP90) : Evidence suggests that compounds structurally similar to this molecule can inhibit HSP90, a chaperone protein involved in the stabilization of numerous oncogenic proteins .

- Inflammatory Pathways : The thiophene moiety may interact with inflammatory mediators, suggesting potential applications in treating inflammatory diseases .

Biological Activity Studies

Recent studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound.

Case Study: Anti-Cancer Activity

In vitro studies have shown that similar compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer).

- IC50 Values : Compounds with similar structures reported IC50 values ranging from 10 to 30 µM against these cell lines, indicating potential efficacy in cancer therapy.

Anti-inflammatory Effects

Research indicates that derivatives containing thiophene rings often demonstrate anti-inflammatory properties:

- Mechanism : Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Experimental Models : Animal models of arthritis showed reduced inflammation when treated with thiophene-containing compounds.

Comparison with Related Compounds

The biological activity of this compound can be compared with other similar compounds:

常见问题

Q. Advanced

- Kinetic Studies : Pre-steady-state kinetics (stopped-flow spectrophotometry) measure binding rates (kₐₚₚ) to enzymes like proteases .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with active sites (e.g., hydrogen bonding with pyrrolidinone carbonyl) .

- Mutagenesis : Site-directed mutations in target receptors (e.g., cysteine substitutions) validate binding residues via fluorescence quenching .

How can researchers optimize solvent systems and catalysts for large-scale synthesis while minimizing waste?

Q. Advanced

- Solvent Screening : Use Hansen solubility parameters to identify greener solvents (e.g., cyclopentyl methyl ether replacing DCM) .

- Catalyst Recycling : Immobilize palladium catalysts on magnetic nanoparticles for Suzuki-Miyaura couplings, achieving >90% recovery .

- Process Analytics : In-line FTIR monitors reaction progress, enabling real-time adjustments to reduce byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。